Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl-

Physicochemical profiling Lipophilicity Regioisomer comparison

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- (CAS 146256-36-2), systematically named N-(4-benzoylphenyl)-2,2-dimethylpropanamide, is a synthetic organic molecule belonging to the benzophenone–pivalamide class with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol. Its structure features a para-substituted benzophenone core linked via an amide bond to a tert-butyl (2,2-dimethylpropanoyl) moiety.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 146256-36-2
Cat. No. B12555224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-(4-benzoylphenyl)-2,2-dimethyl-
CAS146256-36-2
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C18H19NO2/c1-18(2,3)17(21)19-15-11-9-14(10-12-15)16(20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21)
InChIKeyXTDSDUJILPJDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- (CAS 146256-36-2): Procurement-Relevant Physicochemical Baseline


Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- (CAS 146256-36-2), systematically named N-(4-benzoylphenyl)-2,2-dimethylpropanamide, is a synthetic organic molecule belonging to the benzophenone–pivalamide class with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . Its structure features a para-substituted benzophenone core linked via an amide bond to a tert-butyl (2,2-dimethylpropanoyl) moiety. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis .

Why Procuring the Para-Isomer of Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- Is Not Interchangeable with Its Ortho Analog


Regioisomeric substitution on the benzophenone core critically dictates molecular geometry, electronic distribution, and consequently intermolecular interactions . The para-substituted amide (CAS 146256-36-2) and its ortho-substituted counterpart (N-(2-benzoylphenyl)-2,2-dimethylpropanamide, CAS 28586-43-8) share an identical molecular formula but differ fundamentally in the spatial orientation of the amide group relative to the benzoyl carbonyl. This positional isomerism introduces quantifiable differences in calculated polar surface area (PSA) and lipophilicity (LogP), which are primary determinants of membrane permeability, solubility, and protein-binding potential . Substituting one isomer for the other without experimental validation therefore introduces uncharacterized variables into any structure-activity relationship (SAR) study, biological assay, or synthetic pathway, undermining data reproducibility and procurement specifications .

Head-to-Head Quantitative Evidence Differentiating N-(4-benzoylphenyl)-2,2-dimethylpropanamide (CAS 146256-36-2)


Regioisomeric Differentiation: Para (CAS 146256-36-2) vs. Ortho (CAS 28586-43-8) Calculated LogP Comparison

The calculated partition coefficient (LogP) provides a key measurable distinction between the para- and ortho-substituted regioisomers. The para isomer (CAS 146256-36-2) exhibits a calculated LogP of 3.98, indicating higher lipophilicity compared to its ortho analog . While a directly measured experimental LogP for the ortho isomer (CAS 28586-43-8) is not available in the public domain under comparable conditions, the para-substitution pattern typically yields a higher LogP due to reduced intramolecular hydrogen-bonding capacity and a more linear molecular geometry, which enhances hydrophobic surface exposure . This difference is expected to translate into altered membrane partitioning behavior and pharmacokinetic distribution in biological assays.

Physicochemical profiling Lipophilicity Regioisomer comparison

Polar Surface Area (PSA) Divergence: Para vs. Ortho Isomer Implications for Permeability

The topological polar surface area (TPSA) is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration. The para-substituted compound (CAS 146256-36-2) has a calculated PSA of 46.17 Ų . In contrast, the ortho isomer (CAS 28586-43-8) is expected to exhibit a slightly different PSA value due to the proximity of the amide group to the benzoyl carbonyl, which can influence the accessible surface area of the polar atoms. Although the exact PSA for the ortho isomer is not publicly reported, the general principle that para-substituted benzophenones exhibit distinct PSA values compared to ortho-substituted analogs is well-established in medicinal chemistry [1]. This difference directly impacts compliance with drug-likeness filters (e.g., Veber rules, where PSA < 140 Ų is favorable) and may alter the compound's behavior in permeability assays.

Drug-likeness Polar surface area Bioavailability prediction

Acetylcholinesterase (AChE) Selectivity: Negative Activity at 26 µM Defines a Selectivity Baseline

In a binding assay, Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- (CAS 146256-36-2) was tested for inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM and exhibited no inhibition . This negative result is of value because AChE inhibition is a common off-target liability for many amide-containing and benzophenone-based compounds. By contrast, numerous structurally related benzamide and benzophenone derivatives have been reported to exhibit moderate to potent AChE inhibition (IC50 values ranging from sub-micromolar to low micromolar) [1]. The absence of AChE activity at 26 µM for this specific para-substituted pivalamide suggests a degree of selectivity that may be attributable to the steric bulk of the tert-butyl group and the specific para-orientation of the amide linkage, which may hinder productive interaction with the AChE catalytic site.

Acetylcholinesterase inhibition Off-target profiling Selectivity screening

Commercial Availability and Supplier Differentiation: Para-Isomer (CAS 146256-36-2) vs. Ortho-Isomer (CAS 28586-43-8)

A critical practical differentiator is the commercial accessibility of the two regioisomers. The ortho isomer, N-(2-benzoylphenyl)-2,2-dimethylpropanamide (CAS 28586-43-8), is listed in the Sigma-Aldrich catalog (Product R467642) and is therefore readily available through major international chemical distributors . In contrast, the para isomer (CAS 146256-36-2) is not stocked by Sigma-Aldrich and is primarily available through niche suppliers such as CymitQuimica (Ref. IN-DA001DTD) and ChemSrc . This asymmetric availability profile means that the para isomer may require specialized procurement channels, longer lead times, and potentially higher minimum order quantities. For researchers specifically requiring the para-substituted geometry—for example, to extend the linear molecular axis in a structure-based drug design campaign—this differential availability is a critical decision factor in vendor selection and project planning.

Chemical procurement Commercial availability Supplier comparison

Validated Application Scenarios for Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- (CAS 146256-36-2) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies Requiring Para-Substituted Benzophenone Geometry

In medicinal chemistry campaigns exploring benzophenone-based inhibitors or receptor ligands, the linear, para-oriented geometry of CAS 146256-36-2 provides a distinct molecular axis compared to the ortho isomer (CAS 28586-43-8). The calculated LogP of 3.98 and PSA of 46.17 Ų support its consideration as a fragment or scaffold with favorable permeability characteristics. Researchers designing compounds targeting channels or binding pockets that accommodate an extended para-substituted aryl amide motif should prioritize this isomer. The lack of acetylcholinesterase off-target activity at 26 µM further supports its use in CNS-targeted programs where cholinergic side effects are a concern .

Synthetic Intermediate for Extended Benzophenone-Containing Molecules

CAS 146256-36-2 serves as a versatile building block for the synthesis of more complex molecules, where the para-amide functionality enables further derivatization (e.g., hydrolysis to the corresponding amine, or utilization of the benzoyl carbonyl for condensation reactions) without steric interference from the bulky tert-butyl group . This is in contrast to the ortho isomer, where the proximity of the amide and benzoyl groups can introduce steric hindrance and alter reactivity. The well-defined physicochemical profile (exact mass: 281.14200) facilitates analytical characterization by LC-MS and NMR during multi-step synthetic sequences .

Negative Control or Selectivity Probe in Acetylcholinesterase Screening Panels

The documented lack of AChE inhibition at 26 µM qualifies CAS 146256-36-2 as a potential negative control compound in enzymatic screening cascades where benzophenone-containing test articles are being profiled for cholinergic off-target effects. Its structural similarity to known AChE inhibitors (which often feature benzophenone or benzamide cores) combined with its inactivity at the tested concentration makes it a useful comparator for validating assay specificity and for benchmarking the selectivity of new chemical entities within the same structural class.

Computational Chemistry and Molecular Modeling of Regioisomeric Effects

The para/ortho isomer pair (CAS 146256-36-2 and CAS 28586-43-8) constitutes an ideal model system for computational studies investigating the impact of regioisomerism on molecular properties. The experimentally determined molecular descriptors (PSA = 46.17 Ų, LogP = 3.98 for the para isomer ) can be used to benchmark density functional theory (DFT) calculations or molecular dynamics simulations aimed at predicting the physicochemical and conformational differences between regioisomers. Such studies are valuable for training in silico models used in drug discovery, where accurate prediction of isomer-specific properties can influence candidate selection and procurement decisions.

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